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Compound of Interest

2-chloro-N-ethyl-N-
Compound Name:

phenylacetamide
CAS No.: 39086-61-8
Cat. No.: B1593822

Get Quote

\ J

CAS: 13504-27-3 | Molecular Formula: C10H12CINO[1]

Executive Summary

This technical guide analyzes 2-chloro-N-ethyl-N-phenylacetamide, a critical electrophilic
intermediate in organic synthesis.[1] Unlike its primary amide counterparts, the N-ethyl
substitution eliminates intermolecular hydrogen bonding, significantly altering its solubility
profile and lipophilicity.[1] This molecule serves as a linchpin in the synthesis of 1-ethyl-2-
oxindole via the Stollé synthesis, a key scaffold in the development of dopaminergic agonists
(e.g., Ropinirole analogs) and kinase inhibitors.[1]

Molecular Architecture & Physicochemical Profile[1]

[2]

The reactivity of 2-chloro-N-ethyl-N-phenylacetamide is defined by two competing
electrophilic sites: the carbonyl carbon and the
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-chlorine bearing carbon.[1] The N-ethyl group provides steric bulk and lipophilicity, making this
intermediate particularly suitable for traversing lipid bilayers in biological assays compared to

its N-H analogs.[1]

Physicochemical Data Table

Property Value / Description Structural Implication
Fragment-based drug
Molecular Weight 197.66 g/mol discovery compliant (MW <

300).[1]

Physical State Viscous Oil / Low-Melting Solid

N-substitution disrupts amide
H-bonding networks, lowering
MP relative to 2-chloro-N-
phenylacetamide (MP: 136°C).

[1]

LogP (Predicted) ~21-25

Moderate lipophilicity; suitable
for CNS-targeted precursor
synthesis.[1]

Reactivity Class -Haloacetamide

Potent alkylating agent (S_N2)
and electrophile for Friedel-

Crafts cyclization.[1]

Solubility DCM, Toluene, EtOAC

High solubility in aprotic
organic solvents; poor water

solubility.

Synthetic Routes & Process Optimization

The synthesis of 2-chloro-N-ethyl-N-phenylacetamide follows a standard Schotten-Baumann

acylation protocol.[1] However, strict temperature control is required to prevent hydrolysis of the

acyl chloride and minimize bis-acylation byproducts.[1]

Optimized Protocol: Acylation of N-Ethylaniline

Reagents:

» N-Ethylaniline (1.0 eq)[1]
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e Chloroacetyl chloride (1.1 eq)[1]

e Base: Triethylamine (EtsN) or K2COs (1.2 eq)[1]

e Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

e Preparation: Dissolve N-ethylaniline (1.0 eq) and EtsN (1.2 eq) in anhydrous DCM (10 mL/g
amine) under an inert atmosphere (N2 or Ar).

o Thermal Control: Cool the reaction vessel to 0°C using an ice/salt bath. The reaction is highly
exothermic.[1]

o Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30—60 minutes. Maintain internal
temperature < 5°C to prevent thermal decomposition.[1]

e Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3-5 hours.
Monitor via TLC (Silica; Hexane:EtOAc 4:1) for the disappearance of the amine.

o Workup:

o Quench with ice-cold water.[1]

o Wash organic layer with 1M HCI (to remove unreacted amine) followed by sat.[1] NaHCOs
(to remove acid).[1]

o Dry over MgSOa4 and concentrate in vacuo.

« Purification: If the product is an oil, high-vacuum distillation or column chromatography
(SiO2) is recommended.[1]
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Critical Insight: The use of N-ethylaniline prevents the formation of "dimeric" byproducts often
seen with primary anilines (where the amide nitrogen can react again). However, moisture

control is paramount to avoid hydrolyzing the chloroacetyl chloride into chloroacetic acid.

Reactivity & Synthetic Utility: The Stollé Synthesis

The most high-value application of this molecule is the intramolecular Friedel-Crafts alkylation,
known as the Stollé synthesis.[1] This pathway cyclizes the molecule to form 1-ethyl-2-
oxindole, a core pharmacophore.[1]

Mechanism of Action[3][4][5][6][7][8]

o Complexation: The Lewis Acid (AICI3) coordinates with the chlorine atom, enhancing the

electrophilicity of the

-carbon.

» Electrophilic Attack: The aromatic ring attacks the activated methylene carbon.[1]

e Aromatization: Loss of a proton restores aromaticity, yielding the oxindole ring.[1]

Visualization: Synthesis & Cyclization Pathway
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Reaction Conditions

Stollé Synthesis:
Requires >1 eq AICI3
Temp: 100-160°C

Intramolecular
Friedel-Crafts

Lewis Acid Complex - HClI 1-Ethyl-2-oxindole
[R-N-C(=0)-CH2...CI...AICI3] (Pharmacophore)

Acylation
0°C, DCM, Et3N

+AICI3
Melt or PhCI

2-chloro-N-ethyl-
N-phenylacetamide
(Target Molecule)

NESERTITES
+ Chloroacetyl Chloride

Click to download full resolution via product page

Figure 1: Synthetic workflow from precursors to the biologically active oxindole scaffold via the
Stollé cyclization.

Analytical Characterization (Predicted)
For validation of the synthesized intermediate, the following spectral signatures are diagnostic:
e 'H NMR (400 MHz, CDCI5):

o 7.20-7.50 (m, 5H): Aromatic protons (Phenyl group).[1]
o 3.85 (s, 2H): Chloromethyl group (-CH2Cl).[1] Distinctive singlet.
o 3.75(q, J=7.2 Hz, 2H): Methylene of the N-ethyl group.[1]

o 1.15 (t, J=7.2 Hz, 3H): Methyl of the N-ethyl group.[1]
¢ IR Spectroscopy:

o 1660-1680 cm~1: Amide Carbonyl (C=0) stretch.[1] (Shifted lower than simple ketones
due to amide resonance).[1]

o No N-H stretch: Absence of bands at 3300 cm~? confirms full substitution.[1]

Safety & Handling Protocols
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As an

-haloacetamide, this compound is classified as a potent alkylating agent.[1] It possesses high
reactivity toward nucleophilic residues (cysteine, lysine) in proteins, leading to potential
sensitization.[1]

Hazard Identification (GHS Standards)

e H315: Causes skin irritation.[1]
e H317: May cause an allergic skin reaction (Sensitizer).[1]

e H319: Causes serious eye irritation.[1][2]

Handling Procedures

o Containment: All weighing and transfers must occur within a certified chemical fume hood.

o PPE: Double nitrile gloves are mandatory.[1] The lipophilic nature of the N-ethyl group
facilitates skin absorption.[1]

o Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium
thiosulfate to nucleophilically displace the chloride and deactivate the alkylating potential
before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-N-phenethyl-acetamide | C10H12CINO | CID 94921 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. caelo.de [caelo.de]

¢ To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-ethyl-N-
phenylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593822/docs#technical-monograph-2-chloro-n-
ethyl-n-phenylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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